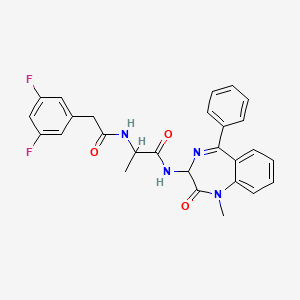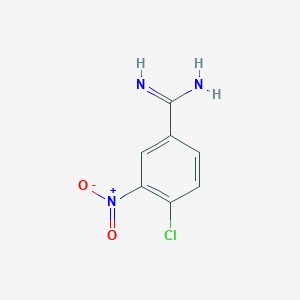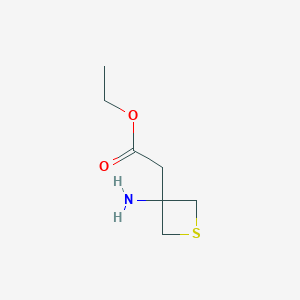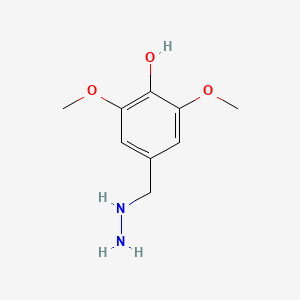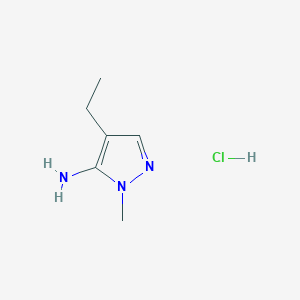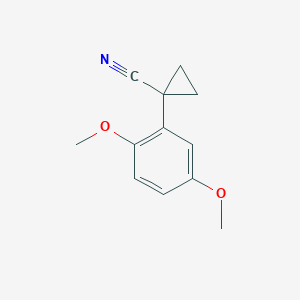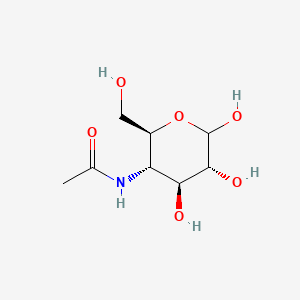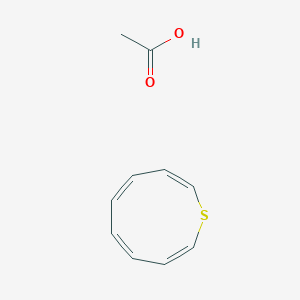
(2Z,4Z,6Z,8Z)-thionine; acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thionine acetate can be synthesized through the oxidation of phenothiazine derivatives. The process typically involves the reaction of phenothiazine with an oxidizing agent such as hydrogen peroxide or potassium dichromate in the presence of an acid like acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours until the desired product is obtained .
Industrial Production Methods: In industrial settings, thionine acetate is produced using large-scale oxidation processes. The raw materials, including phenothiazine and oxidizing agents, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain high-purity thionine acetate .
Chemical Reactions Analysis
Types of Reactions: Thionine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thionine acetate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Thionine acetate can undergo substitution reactions with nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidation of thionine acetate typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions yield thionine or its derivatives.
Substitution: Substitution reactions produce various thionine derivatives depending on the nucleophile used.
Scientific Research Applications
Thionine acetate has a wide range of applications in scientific research, including:
Biological Staining: It is extensively used as a nuclear stain for chromatin and mucin, and for staining Nissl granules in neurons.
DNA Quantification: Thionine acetate can replace Schiff reagent in quantitative Feulgen staining of DNA.
Microbial Fuel Cells: The compound is employed to mediate electron transfer in microbial fuel cells.
Histological Staining: It is used for staining semi-thin sections of plant material for light microscopy.
Antibacterial Research: Thionine acetate has been found to inhibit enzymes like lysozyme and soluble lytic transglycosylase, making it a potential candidate for antibacterial agents.
Mechanism of Action
Thionine acetate exerts its effects through electrostatic interactions with negatively charged phospholipids in cell membranes. This interaction can lead to pore formation or specific binding to lipid domains, disrupting membrane integrity and function . In antibacterial applications, thionine acetate inhibits enzymes involved in bacterial cell wall remodeling, such as lysozyme and soluble lytic transglycosylase .
Comparison with Similar Compounds
Methylene Blue: Also a phenothiazine dye, used in biological staining and as a redox indicator.
Toluidine Blue: Another phenothiazine dye, used for staining acidic tissue components.
Uniqueness: Thionine acetate is unique due to its strong metachromatic staining properties and its ability to mediate electron transfer in microbial fuel cells. Its inhibitory effects on bacterial enzymes further distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
acetic acid;thionine |
InChI |
InChI=1S/C8H8S.C2H4O2/c1-2-4-6-8-9-7-5-3-1;1-2(3)4/h1-8H;1H3,(H,3,4) |
InChI Key |
TWSZIRXHRIBQHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=CSC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


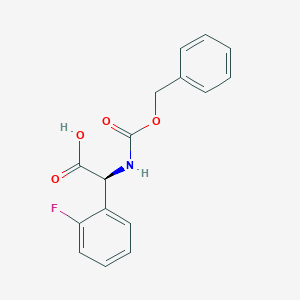
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)
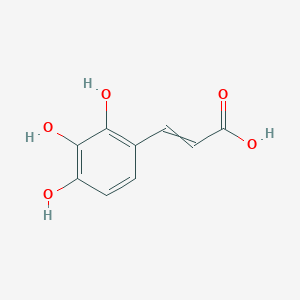
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
